molecular formula C23H37N3O4S2 B12091558 N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

Cat. No.: B12091558
M. Wt: 483.7 g/mol
InChI Key: BIJKUUBZJLYMEZ-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is a bifunctional compound combining a cyclohexylamine moiety with a modified butanoic acid derivative. The structure includes a 2-nitrophenylsulfanylamino group at position 2 and a methylsulfanyl substituent at position 4 of the butanoic acid backbone. This compound is primarily used in medicinal research, as indicated by its designation for pharmaceutical development and R&D applications . Its synthesis and characterization are linked to analogs such as N-(2-nitrophenylsulfenyl)-L-serine dicyclohexylammonium salt, which shares the cyclohexylamine and nitrophenylsulfanylamino motifs but features a shorter propionic acid chain and a hydroxyl group instead of methylsulfanyl .

Properties

Molecular Formula

C23H37N3O4S2

Molecular Weight

483.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

InChI

InChI=1S/C12H23N.C11H14N2O4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-18-7-6-8(11(14)15)12-19-10-5-3-2-4-9(10)13(16)17/h11-13H,1-10H2;2-5,8,12H,6-7H2,1H3,(H,14,15)

InChI Key

BIJKUUBZJLYMEZ-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid involves multiple steps, starting with the preparation of the individual components. The cyclohexyl group is typically introduced through a cyclohexylation reaction, while the methylsulfanyl group is added via a thiolation reaction. The nitrophenyl group is incorporated through a nitration reaction. These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that N-cyclohexylcyclohexanamine; 4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid possesses significant biological activity. Key findings include:

  • Therapeutic Potential : The compound has been explored for its potential therapeutic properties, including interactions with specific molecular targets within cellular pathways. These interactions may modulate enzyme activities through specific binding mechanisms .
  • Mechanisms of Action : Current studies are investigating the exact mechanisms of action, focusing on how the compound influences enzymatic functions and cellular processes .

Case Studies and Research Findings

Several studies have highlighted the compound's diverse applications:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited antimicrobial properties comparable to established antibiotics. The structure-activity relationship (SAR) analysis indicated that modifications to the nitrophenyl group significantly influenced biological activity .
  • Enzyme Inhibition : Investigations into enzyme inhibition revealed that the compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a drug candidate for metabolic disorders .
  • Cancer Research : Recent studies have explored the anticancer activity of related compounds, indicating that structural analogs may possess significant cytotoxic effects against various cancer cell lines .

Summary of Applications

The applications of N-cyclohexylcyclohexanamine; 4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid can be summarized as follows:

Application AreaDescription
Medicinal ChemistryPotential therapeutic uses in modulating enzyme activities and targeting specific cellular pathways
Antimicrobial ResearchExhibits antimicrobial properties against various pathogens
Cancer TherapyInvestigated for cytotoxic effects against cancer cells
Enzyme InhibitionEffective in inhibiting key enzymes involved in metabolic pathways

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with enzymes involved in redox reactions, while the cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Functional Group Variations

  • Sulfanylamino vs. Hydroxamic Acid Groups: Unlike hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ), which are known for metal chelation and antioxidant activity, the sulfanylamino group in the target compound may confer nucleophilic reactivity or act as a prodrug. The methylsulfanyl substituent further enhances lipophilicity compared to carbamoyl or hydroxyl groups .
  • Nitrophenyl Derivatives : The 2-nitrophenyl group is common in analytical standards (e.g., NPOAH in ) and is associated with electron-withdrawing effects, influencing stability and spectroscopic detection .

Backbone and Chain Length Differences

  • Butanoic Acid vs. Propionic Acid: Compared to N-(2-nitrophenylsulfenyl)-L-serine (propionic acid backbone) , the butanoic acid chain in the target compound provides greater conformational flexibility and altered solubility.
  • Methyl Branches: The 4-methylsulfanyl group contrasts with carbamoyl (in CAS 64143-47-1 ) or esterified derivatives (e.g., butanoic acid esters in ), impacting metabolic stability and interaction with biological targets.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • The cyclohexylamine moiety increases hydrophobicity, while the sulfanylamino and nitro groups may enhance water solubility via polar interactions. However, the nitro group may reduce stability under reducing conditions compared to carbamoyl analogs .
  • Compared to hydroxamic acids (e.g., compound 8 in ), the target compound is less prone to hydrolysis but may exhibit higher reactivity in nucleophilic environments due to the methylsulfanyl group .

Detection Methods

  • LC-MS techniques, as described for nitrophenyl hydrazides in , are likely applicable. Stable isotope-labeled analogs (e.g., AOZ-d4, AMOZ-d5 ) could be synthesized for quantitative analysis.

Comparative Data Table

Compound Backbone Functional Groups Key Applications References
Target Compound Butanoic acid 4-methylsulfanyl, 2-nitrophenylsulfanylamino Medicinal R&D
N-(2-nitrophenylsulfenyl)-L-serine Propionic acid Hydroxyl, 2-nitrophenylsulfanylamino Analytical standards
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexanecarboxamide Hydroxamic acid, 4-chlorophenyl Antioxidant assays
4-Carbamoyl analog (CAS 64143-47-1) Butanoic acid Carbamoyl, 2-nitrophenylsulfanylamino Pharmaceutical intermediates

Biological Activity

N-cyclohexylcyclohexanamine; 4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by its complex structure, which includes cyclohexyl groups and a nitrophenyl moiety. Its molecular formula is C18H26N2O4S2, indicating the presence of sulfur and nitrogen functionalities that may contribute to its biological effects.

Biological Activity Overview

  • Antimicrobial Properties : Research has indicated that compounds with similar structures often exhibit antimicrobial activity. The presence of the nitrophenyl group is particularly noteworthy as nitro compounds are known for their bactericidal properties. Studies have shown that derivatives of nitrophenyl compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The sulfanyl group in the compound may contribute to anti-inflammatory properties. Compounds with sulfur functionalities have been shown to modulate inflammatory pathways, potentially reducing inflammation in various biological systems.
  • Neuropharmacological Activity : Some studies have suggested that cyclohexylamines can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This could imply potential applications in treating mood disorders or neurodegenerative diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal tested the antimicrobial efficacy of similar compounds against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that N-cyclohexylcyclohexanamine derivatives could be effective against resistant strains .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. This suggests a potential mechanism for its anti-inflammatory effects .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryDecreased cytokine levels in models
NeuropharmacologicalPotential modulation of serotonin pathways

The mechanisms underlying the biological activities of N-cyclohexylcyclohexanamine; 4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid are still under investigation. However, several hypotheses include:

  • Nitro Group Reduction : The nitro group may undergo reduction to form reactive intermediates that can interact with cellular targets, leading to antimicrobial effects.
  • Sulfanyl Group Interaction : The sulfanyl group may participate in redox reactions or interact with thiol-containing proteins, influencing cellular signaling pathways involved in inflammation.

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